molecular formula C14H11N3O2 B3014668 benzyl N-(4-cyanopyridin-2-yl)carbamate CAS No. 1260826-49-0

benzyl N-(4-cyanopyridin-2-yl)carbamate

Cat. No.: B3014668
CAS No.: 1260826-49-0
M. Wt: 253.261
InChI Key: KFGUKPWUQFAVQR-UHFFFAOYSA-N
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Description

Benzyl N-(4-cyanopyridin-2-yl)carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a cyano group at the 4-position and a benzyl carbamate moiety at the 2-position. Carbamates are widely employed in medicinal and synthetic chemistry as protecting groups for amines due to their stability under various reaction conditions and ease of removal (e.g., via hydrogenolysis for benzyl groups) .

Properties

IUPAC Name

benzyl N-(4-cyanopyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-6-7-16-13(8-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGUKPWUQFAVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-cyanopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-cyanopyridin-2-amine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted benzyl or pyridine derivatives.

Scientific Research Applications

Benzyl N-(4-cyanopyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(4-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The cyanopyridine moiety may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Positioning on Pyridine Derivatives

  • Benzyl (6-cyanopyridin-3-yl)carbamate (): Synthesized via reaction of 5-aminopyridine-2-carbonitrile with benzyl chloroformate, this compound differs in substituent positions (cyano at pyridine-6, carbamate at pyridine-3). The altered electronic environment may affect reactivity; for instance, the 3-position carbamate could sterically hinder nucleophilic attacks compared to the 2-position in the target compound.
  • The formyl group (vs. cyano) offers distinct reactivity, such as susceptibility to nucleophilic addition.

Carbamate Protecting Group Variations

  • tert-Butyl Carbamates (): Compounds like tert-butyl N-azabicycloheptanyl carbamates highlight the use of acid-labile tert-butyl groups instead of benzyl. These are preferred in acidic deprotection workflows, whereas benzyl carbamates require hydrogenolysis .
  • Di-carbamates (): Isosorbide-based di-carbamates (e.g., di-ethyl or di-4-nitrophenyl) exhibit stronger acetylcholinesterase (AChE) inhibition compared to mono-benzyl carbamates, which selectively inhibit butyrylcholinesterase (BuChE). This suggests the benzyl carbamate moiety in the target compound may favor BuChE selectivity if pharmacologically tested .

Key differences in other methods :

  • PharmaBlock intermediates () : Use azabicycloheptane cores, requiring multistep bicyclic syntheses.
  • Isosorbide carbamates () : Incorporate rigid carbohydrate backbones, impacting conformational flexibility and biological activity.

Electronic and Solubility Effects

  • The 4-cyano group on pyridine increases polarity compared to methyl or hydrogen substituents (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide in ). This may enhance aqueous solubility but reduce membrane permeability.
  • Pyrimidine derivatives () exhibit higher polarity than pyridines due to additional nitrogen atoms.

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